1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Overview
Description
1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a complex organic compound that features a unique combination of pyrazole, benzoyl, thiadiazole, and piperidine moieties
Mechanism of Action
Target of Action
The compound “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone” contains a pyrazole ring and a thiadiazole ring. Compounds containing these rings have been reported to show a broad range of biological activities . .
Mode of Action
Many heterocyclic compounds are known to interact with various enzymes and receptors in the body, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone” might affect. Many heterocyclic compounds are involved in a wide range of biological processes .
Result of Action
Many heterocyclic compounds have been found to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving α, β-unsaturated carbonyl compounds and substituted phenylhydrazine.
Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Thiadiazole formation: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.
Piperidine coupling: Finally, the piperidine moiety is coupled to the thiadiazole derivative using standard amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its diverse functional groups.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine: shares similarities with other heterocyclic compounds such as:
Uniqueness
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-16(13-3-1-4-14(11-13)22-8-2-7-19-22)21-9-5-15(6-10-21)24-17-20-18-12-25-17/h1-4,7-8,11-12,15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRISJYLFVPQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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